molecular formula C8H15BrO B2717592 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane CAS No. 1485886-77-8

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

Cat. No.: B2717592
CAS No.: 1485886-77-8
M. Wt: 207.111
InChI Key: BMWJOVKCWFVEDW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane ( 1485886-77-8) is a halogenated organic compound supplied for research and development purposes. This chemical is characterized by its molecular formula of C 8 H 15 BrO and a molecular weight of 207.11 g/mol . Its structure is defined by the SMILES notation COCC1(CCCC1)CBr and the standard InChIKey BMWJOVKCWFVEDW-UHFFFAOYSA-N . As a liquid, it requires storage at 4°C to maintain stability . The presence of both bromomethyl and methoxymethyl functional groups on the same cyclopentane ring makes it a versatile alkyl halide intermediate. This structure suggests potential utility in various synthetic organic chemistry applications, such as nucleophilic substitution reactions, where the bromomethyl group can be selectively functionalized to create novel molecular architectures or complex chemical entities for further investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJOVKCWFVEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane can be synthesized through a multi-step process involving the functionalization of cyclopentane

Industrial Production Methods: In an industrial setting, the production of this compound may involve the

Biological Activity

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane is a chemical compound that has garnered attention for its potential biological activities. Its structural characteristics, including the bromomethyl and methoxymethyl groups, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H13BrO
  • Molecular Weight : 203.09 g/mol
  • CAS Number : 1485886-77-8

The compound features a cyclopentane ring substituted with bromomethyl and methoxymethyl groups, which may influence its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic agent due to the presence of the bromine atom. This allows it to participate in various biochemical reactions, potentially leading to enzyme inhibition or modulation of signaling pathways.

Research Findings

Research indicates that compounds similar to this compound can exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Properties : Some studies have indicated that halogenated compounds can induce apoptosis in cancer cells, providing a basis for further exploration of this compound's anticancer potential.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing therapeutic agents for metabolic disorders.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of halogenated cyclopentanes, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of several brominated cyclopentanes were assessed using human cancer cell lines. The findings revealed that one derivative led to a reduction in cell viability by over 60% at concentrations of 25 µM, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
1-Bromo-2-(bromomethyl)cyclopentaneAntimicrobial
1-MethylcyclopentaneModerate cytotoxicity
tert-Butyl 3-[(2-methylpropyl)amino]propanoateEnzyme inhibition

The comparative analysis shows that while similar compounds exhibit various biological activities, the unique structure of this compound may confer distinct properties that warrant further investigation.

Scientific Research Applications

Medicinal Chemistry

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane has potential applications in drug development due to its structural characteristics that allow for modification and functionalization. Compounds with similar structures have shown promising biological activities, including:

  • Anticancer Activity : Research indicates that cyclopentane derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit cell growth in models of ovarian cancer .
  • Anti-inflammatory Properties : Similar cyclopentane derivatives are known for their anti-inflammatory effects, suggesting that this compound may also interact with biological targets related to inflammation.

Organic Synthesis

The unique reactivity of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to serve as a building block for more complex molecules. Potential applications include:

  • Synthesis of Heterocycles : The compound can be used as a precursor for synthesizing seven-membered N-heterocycles through intramolecular nucleophilic addition reactions .
  • Functionalized Polymers : It may also find applications in creating functionalized polymers where specific properties are desired due to its reactive groups.

Materials Science

In materials science, this compound can be utilized in developing new materials with tailored properties. Its reactivity allows it to participate in cross-linking reactions or as a monomer in polymerization processes.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of compounds related to this compound:

StudyApplicationFindings
Anticancer ActivityDemonstrated antiproliferative effects against ovarian cancer cell lines with EC50_{50} values indicating significant activity.
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules, showcasing versatility in functionalization.
Material DevelopmentExplored as a precursor for creating novel polymeric materials with enhanced properties.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Cyclopentane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane C₈H₁₅BrO 207.11 -CH₂Br, -CH₂OCH₃ Liquid; no safety data
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.22 -CH₂Br, -O(CH₂)₅CH₃ Longer alkyl chain; higher lipophilicity
1-(Bromomethyl)-1-methylcyclopentane C₇H₁₃Br 177.08 -CH₂Br, -CH₃ Smaller substituent; simpler reactivity
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 -CH₂Br, -CF₃ Electron-withdrawing CF₃ group; enhanced stability
Methyl 1-bromocyclopentane-1-carboxylate C₈H₁₃BrO₂ 221.09 -CH₂Br, -COOCH₃ Ester group; nucleophilic reactivity

Reactivity and Functional Group Analysis

(a) Substituent Effects on Reactivity

  • Methoxymethyl vs.
  • Trifluoromethyl vs. Methoxymethyl : The -CF₃ group in C₇H₁₀BrF₃ introduces strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to the electron-donating methoxymethyl group .

(b) Bromomethyl Group Utility

The bromomethyl (-CH₂Br) substituent is a reactive site for nucleophilic substitution (SN2) or elimination reactions . In the target compound, competing reactivity between the bromomethyl and methoxymethyl groups may require selective reaction conditions . By contrast, 1-(Bromomethyl)-1-methylcyclopentane (C₇H₁₃Br) lacks polar substituents, simplifying its use in alkylation reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(bromomethyl)-1-(methoxymethyl)cyclopentane, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 1-(hydroxymethyl)-1-(methoxymethyl)cyclopentane using HBr or PBr₃. Optimization involves controlling reaction temperature (0–25°C) to minimize side reactions like elimination . Solvent polarity (e.g., dichloromethane or THF) and stoichiometric excess of HBr (1.2–1.5 equiv) improve yields. Monitor progress via TLC or GC-MS to confirm intermediate conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxymethyl (-OCH₃) protons at δ ~3.3 ppm (singlet) and bromomethyl (-CH₂Br) protons as a triplet at δ ~3.4–3.6 ppm due to coupling with adjacent CH₂ groups. Cyclopentane ring protons appear as complex multiplet signals .
  • IR Spectroscopy : Confirm ether (C-O-C) stretching at ~1100 cm⁻¹ and C-Br absorption at ~600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (C₈H₁₅BrO, ~207 g/mol), with fragmentation patterns indicating loss of Br (M-79) or methoxymethyl groups .

Q. How does steric hindrance from the cyclopentane ring influence its reactivity in substitution reactions?

  • Methodological Answer : The bicyclic structure imposes steric constraints, favoring SN2 mechanisms only with small nucleophiles (e.g., iodide or azide). Bulky nucleophiles (e.g., tert-butoxide) may lead to elimination via E2 pathways. Computational modeling (DFT) can predict transition-state geometries to guide nucleophile selection .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes, and how can they be controlled?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : At low temperatures (-10°C), substitution dominates, while elevated temperatures (>40°C) promote elimination to form cyclopentene derivatives. Use polar aprotic solvents (e.g., DMF) to stabilize transition states for substitution .
  • Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity in SN2 reactions, while silver nitrate (AgNO₃) can suppress elimination by precipitating Br⁻ .

Q. What strategies mitigate instability during storage or handling?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the bromomethyl group. Use amber glass vials to avoid light-induced degradation .
  • Handling : Employ gloveboxes or Schlenk techniques for moisture-sensitive reactions. Monitor purity via HPLC before critical experiments .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For example, Suzuki-Miyaura reactions may favor the bromomethyl group over methoxymethyl due to lower activation energy for Pd-Br bond formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound?

  • Methodological Answer :

  • Variable Purity : Confirm starting material purity via NMR or elemental analysis. Trace moisture in HBr can hydrolyze methoxymethyl groups, reducing yields .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate degradation products. Compare kinetic data across studies to identify critical time points for quenching .

Application in Complex Syntheses

Q. What role does this compound play in synthesizing functionalized cyclopropane derivatives?

  • Methodological Answer : It serves as a precursor for cyclopropanation via Simmons-Smith reactions. The bromomethyl group reacts with Zn/Cu to generate carbene intermediates, which insert into alkenes. Methoxymethyl groups enhance solubility in nonpolar media, facilitating reaction homogeneity .

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